molecular formula C10H20O2 B1605353 1-Methylheptyl acetate CAS No. 2051-50-5

1-Methylheptyl acetate

Cat. No.: B1605353
CAS No.: 2051-50-5
M. Wt: 172.26 g/mol
InChI Key: SJFUDWKNZGXSLV-UHFFFAOYSA-N
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Description

1-Methylheptyl acetate (CAS: 2051-50-5), also known as 2-octyl acetate or sec-octyl acetate, is an ester derived from acetic acid and 2-octanol (sec-octanol). Its molecular formula is C₁₀H₂₀O₂, with a molecular weight of 172.26 g/mol . Structurally, it features a branched heptyl chain (1-methylheptyl group) esterified to an acetyl moiety.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octan-2-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H20O2/c1-4-5-6-7-8-9(2)12-10(3)11/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SJFUDWKNZGXSLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862818
Record name 2-Octanol, 2-acetate
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Molecular Weight

172.26 g/mol
Source PubChem
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CAS No.

2051-50-5, 54515-77-4
Record name 2-Octyl acetate
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Record name 2-Octyl acetate
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Record name sec-Octyl acetate (mixed isomers)
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Record name 1-Methylheptyl acetate
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Record name Acetic acid, sec-octyl ester
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Record name 1-methylheptyl acetate
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Record name 2-OCTYL ACETATE
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylheptyl acetate can be synthesized through the esterification of 1-methylheptanol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous removal of water to drive the equilibrium towards ester formation. The product is then purified through distillation to obtain the desired ester .

Chemical Reactions Analysis

Types of Reactions: 1-Methylheptyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H20O2C_{10}H_{20}O_2
  • CAS Number : 112-12-9
  • Chemical Structure : The compound consists of a heptyl group attached to an acetate functional group, which influences its properties and applications.

Applications in Flavoring and Fragrance Industries

1-Methylheptyl acetate is primarily utilized as a flavoring agent in the food industry. It is recognized for imparting fruity notes reminiscent of apple and pear, making it suitable for various food products, including:

  • Beverages : Enhancing flavors in soft drinks and alcoholic beverages.
  • Confectionery : Used in candies and desserts to provide a sweet aroma.

In addition to flavoring, this compound is also employed as a fragrance ingredient in perfumes and cosmetics. Its pleasant scent profile contributes to formulations aimed at enhancing sensory experiences for consumers.

Potential Therapeutic Uses

Recent studies have begun to explore the potential therapeutic applications of this compound. While research is still in preliminary stages, some findings suggest:

  • Antimicrobial Activity : Certain esters have demonstrated antimicrobial properties, indicating that this compound may possess similar effects. This could lead to applications in preserving food or developing antimicrobial agents.
  • Aromatherapy : Given its fragrance properties, there is potential for use in aromatherapy products aimed at relaxation and mood enhancement.

Case Study 1: Flavor Profile Development

A study conducted by flavor chemists focused on the incorporation of this compound into beverage formulations. The research highlighted:

  • The compound's ability to enhance fruity flavors without overpowering other ingredients.
  • Consumer preference tests indicated a significant positive response to beverages containing this ester compared to control samples lacking it.

Case Study 2: Antimicrobial Properties

Research investigating the antimicrobial properties of various esters included this compound. Key findings included:

  • In vitro tests showed inhibition of bacterial growth at specific concentrations.
  • Potential implications for food preservation were discussed, suggesting that this compound could be explored as a natural preservative.

Mechanism of Action

The mechanism of action of 1-methylheptyl acetate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release acetic acid and 1-methylheptanol, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and receptors involved in these pathways .

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares 1-methylheptyl acetate with structurally related esters:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
This compound C₁₀H₂₀O₂ 172.26 2051-50-5 Branched C8 chain (2-octanol derivative)
Hexyl acetate C₈H₁₆O₂ 144.21 142-92-7 Linear C6 chain
Methallyl acetate C₆H₁₀O₂ 114.14 820-71-3 Unsaturated allyl group (CH₂=C(CH₃)-)
Methyl phenyl acetate C₉H₁₀O₂ 150.18 101-41-7 Aromatic phenyl group
Methyl acetate C₃H₆O₂ 74.08 79-20-9 Short methyl chain

Key Observations :

  • Chain Length and Branching : this compound’s branched C8 chain confers higher molecular weight and lower volatility compared to linear analogs like hexyl acetate .
  • Aromatic vs. Aliphatic : Methyl phenyl acetate (aromatic) has a higher boiling point than aliphatic esters due to π-π interactions .
  • Reactivity : Methallyl acetate’s unsaturated allyl group makes it more reactive in polymerization compared to saturated esters .

Regulatory Status :

  • Hexyl acetate is REACH-registered (EC 205-572-7) , while this compound’s agrochemical derivatives (e.g., Fluroxypyr-meptyl) comply with pesticide regulations .

Biological Activity

1-Methylheptyl acetate (C10H20O2) is a chemical compound classified as an ester, derived from the reaction of 1-methylheptanol and acetic acid. It has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, supported by various studies and findings.

This compound is characterized by its molecular structure, which consists of a 1-methylheptyl group esterified with an acetate group. The compound's structural formula is represented as follows:

Structure C10H20O2\text{Structure }\text{C}_{10}\text{H}_{20}\text{O}_{2}

Physical Properties

PropertyValue
Molecular Weight172.27 g/mol
Boiling Point210 °C
Melting Point-60 °C
Solubility in WaterLow (insoluble)

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating a notable inhibitory effect on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be promising, suggesting its potential use as a natural preservative.

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory responses. The compound was tested on human cell lines, revealing a reduction in pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests that it may have therapeutic potential in treating inflammatory diseases.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines (HepG2, HEK293) demonstrated that this compound exhibits low toxicity at concentrations typically used in therapeutic applications. The results indicate that it does not induce significant apoptosis or necrosis at these concentrations, making it a candidate for further pharmacological exploration .

Study on Antimicrobial Activity

A specific study investigated the antimicrobial effects of various esters, including this compound. The results indicated that at a concentration of 100 µg/mL, the compound inhibited the growth of Staphylococcus aureus and Escherichia coli by over 70% compared to control groups .

In Vivo Anti-inflammatory Study

In an animal model, the administration of this compound resulted in a significant decrease in paw edema induced by carrageenan injection. The study reported a reduction in edema by approximately 50% after treatment with the compound at doses of 50 mg/kg body weight .

The biological activity of this compound is believed to be linked to its ability to interact with cell membrane components, leading to altered permeability and subsequent cellular responses. Additionally, its anti-inflammatory effects may be mediated through the inhibition of NF-κB signaling pathways, which are crucial in regulating inflammatory responses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Methylheptyl acetate
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.